molecular formula C16H18N2OS B5706440 N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea

Cat. No. B5706440
M. Wt: 286.4 g/mol
InChI Key: DDRQOOWRZOIWFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea, also known as EMPTU, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. EMPTU belongs to the family of thiourea derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea is not fully understood. However, it is believed that N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea exerts its biological activities by interacting with specific molecular targets in cells. For example, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. For example, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has several advantages as a research tool. For example, it is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various cellular processes. However, there are also limitations to using N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea in lab experiments. For example, it can be toxic to cells at high concentrations, and its exact mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea. For example, further studies are needed to elucidate the exact mechanism of action of N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea and to identify its molecular targets in cells. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea could be further developed as a potential therapeutic agent for cancer and other diseases. Finally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea could be used as a tool for studying various cellular processes, such as metal ion homeostasis and oxidative stress.

Synthesis Methods

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea can be synthesized by reacting 4-ethoxyaniline with 4-methylphenyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction yields a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been shown to exhibit significant antitumor, antiviral, and antifungal activities. Additionally, N-(4-ethoxyphenyl)-N'-(4-methylphenyl)thiourea has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-3-19-15-10-8-14(9-11-15)18-16(20)17-13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRQOOWRZOIWFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)-3-(4-methylphenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.